4-Chloro-2-{[(2-methoxyphenyl)amino]methyl}phenol
Overview
Description
4-Chloro-2-{[(2-methoxyphenyl)amino]methyl}phenol is an organic compound that features a chloro-substituted phenol group and a methoxyphenylamino substituent
Mechanism of Action
Target of Action
Similar compounds have been known to interact with molecular chaperones that promote the maturation, structural maintenance, and proper regulation of specific target proteins involved in cell cycle control and signal transduction .
Mode of Action
It’s worth noting that compounds with similar structures have been observed to undergo reactions at the benzylic position, which can be resonance stabilized . This suggests that 4-Chloro-2-{[(2-methoxyphenyl)amino]methyl}phenol may interact with its targets through similar mechanisms, potentially involving free radical reactions or nucleophilic substitutions .
Biochemical Pathways
Related compounds have been found to be metabolized via modified ortho-cleavage routes , suggesting that similar pathways may be involved.
Result of Action
Similar compounds have been associated with antimicrobial, antioxidative, antibiotic, and anticancer activities , suggesting that this compound may have similar effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity and stability could be affected by factors such as pH, temperature, and the presence of other substances . Additionally, the compound’s efficacy could be influenced by the physiological environment within the body, including factors such as pH, temperature, and the presence of other biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-{[(2-methoxyphenyl)amino]methyl}phenol can be achieved through a multi-step process. One common method involves the reaction of 4-chlorophenol with formaldehyde and 2-methoxyaniline under acidic conditions. The reaction proceeds via the formation of an intermediate Schiff base, which is subsequently reduced to yield the target compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing catalysts and controlled reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-{[(2-methoxyphenyl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-{[(2-methoxyphenyl)amino]methyl}phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methoxyphenol: Similar structure but lacks the amino substituent.
4-Chloro-2-methylphenol: Similar structure but with a methyl group instead of the methoxyphenylamino group.
4-Chloro-2-{[(2,6-dimethylphenyl)amino]methyl}phenol: Similar structure with a dimethylphenylamino group.
Uniqueness
4-Chloro-2-{[(2-methoxyphenyl)amino]methyl}phenol is unique due to the presence of both the chloro and methoxyphenylamino groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-chloro-2-[(2-methoxyanilino)methyl]phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c1-18-14-5-3-2-4-12(14)16-9-10-8-11(15)6-7-13(10)17/h2-8,16-17H,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNUGYYCUSTNQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NCC2=C(C=CC(=C2)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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